molecular formula C21H15N3O2 B11181534 3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B11181534
M. Wt: 341.4 g/mol
InChI Key: CQWRUDPKUDXIHU-UHFFFAOYSA-N
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Description

3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound characterized by a spiro structure, which involves a unique arrangement where two rings are connected through a single atom. This compound is part of the broader class of spiro compounds, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step reactions. One common method includes the condensation of isatin with o-phenylenediamine under acidic conditions to form the quinazoline core. This is followed by a cyclization reaction to introduce the spiro-indole structure. The reaction conditions often involve the use of catalysts such as Brønsted acids (e.g., acetic acid, formic acid) or metal catalysts like cerium (IV) oxide nanoparticles .

Industrial Production Methods

Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of polystyrene-supported p-toluenesulfonic acid as a heterogeneous catalyst under solvent-free conditions . This approach offers advantages such as shorter reaction times, higher yields, and the ability to reuse the catalyst.

Chemical Reactions Analysis

Types of Reactions

3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Formation of quinazoline derivatives.

    Reduction: Formation of reduced spiro-indole derivatives.

    Substitution: Formation of halogenated spiro-indole derivatives.

Scientific Research Applications

3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets. For instance, it can inhibit the interaction between the MDM2 protein and the tumor suppressor protein TP53, thereby promoting apoptosis in cancer cells . The compound binds to the MDM2 protein, preventing it from interacting with TP53, which leads to the activation of TP53 and induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Its ability to inhibit protein-protein interactions, particularly in cancer cells, sets it apart from other similar compounds.

Properties

Molecular Formula

C21H15N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

3'-phenylspiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione

InChI

InChI=1S/C21H15N3O2/c25-19-15-10-4-6-12-17(15)23-21(24(19)14-8-2-1-3-9-14)16-11-5-7-13-18(16)22-20(21)26/h1-13,23H,(H,22,26)

InChI Key

CQWRUDPKUDXIHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5NC4=O

Origin of Product

United States

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